2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Key substituents include:
- Cyclopentylamino-oxoethyl group at position 2, which may enhance lipophilicity and target binding.
- 4-Methylbenzyl at position 4, contributing aromatic interactions.
- N-isopropyl carboxamide at position 8, likely influencing solubility and steric effects.
While direct pharmacological data for this compound is unavailable in the provided evidence, analogs with triazoloquinazoline cores (e.g., CAS 1114653-92-7 in ) suggest applications in targeting enzymes or receptors via heterocyclic interactions .
Properties
IUPAC Name |
2-[2-(cyclopentylamino)-2-oxoethyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-17(2)29-25(36)20-12-13-22-23(14-20)34-27(32(26(22)37)15-19-10-8-18(3)9-11-19)31-33(28(34)38)16-24(35)30-21-6-4-5-7-21/h8-14,17,21H,4-7,15-16H2,1-3H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFKNCNTMIMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy.
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition disrupts the normal functioning of the kinases, leading to changes in cell proliferation and survival.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation and survival, and their disruption can lead to the death of cancer cells. The compound also upregulates the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulates the pro-oncogenic cell survival Bcl-2 protein.
Pharmacokinetics
Similar compounds have been shown to exhibit good dna-binding affinities, suggesting that this compound may also have good bioavailability.
Biological Activity
The compound 2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (commonly referred to as the compound ) has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C28H32N6O4
- Molecular Weight : 516.602 g/mol
- Purity : Typically around 95% .
Preliminary studies indicate that this compound may interact with various neurotransmitter systems and receptors within the central nervous system (CNS). The presence of the cyclopentyl group is hypothesized to enhance lipophilicity, facilitating the compound's ability to cross biological membranes and potentially influencing pharmacokinetic properties .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
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CNS Activity :
- The compound exhibits significant activity in the CNS, possibly modulating neurotransmitter levels and influencing neuropharmacological outcomes.
- It may act as an antagonist or partial agonist at specific receptor sites.
-
Antitumor Activity :
- In vitro studies have demonstrated that certain derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. This suggests potential antitumor properties that warrant further investigation.
-
Anti-inflammatory Effects :
- Some analogs have shown promise in reducing inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: CNS Activity
In a study examining the effects of structurally similar compounds on neurotransmitter release, it was found that modifications to the cyclopentyl group significantly affected binding affinities at serotonin and dopamine receptors. The compound's unique structure may enhance its selectivity for these targets.
Case Study 2: Antitumor Potential
A derivative of this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Further exploration is needed to elucidate the underlying mechanisms of action.
Case Study 3: Inflammation Model
In an animal model of arthritis, administration of a related compound resulted in a significant reduction in joint swelling and inflammatory cytokine levels. This suggests that compounds within this class may have therapeutic potential in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target and CAS 1114653-92-7 share the triazoloquinazoline core, while Compound 1l () uses an imidazopyridine scaffold. Triazoloquinazolines offer more nitrogen atoms for polar interactions compared to imidazopyridines .
Substituent Effects :
- The thioether in CAS 1114653-92-7 vs. the oxoethyl group in the target could alter electronic properties (e.g., sulfur’s polarizability vs. oxygen’s electronegativity) .
- N-isopropyl (target) vs. N-cyclopentyl (CAS 1114653-92-7) carboxamides may impact steric hindrance and metabolic stability.
Physical Properties: Compound 1l’s higher melting point (243–245°C) suggests stronger crystalline packing forces, possibly due to nitro and cyano groups .
Analytical and Computational Methodologies
- Spectroscopic Characterization : Compound 1l () was validated via ¹H/¹³C NMR, IR, and HRMS, methods applicable to the target compound for confirming substituent placement and purity .
- Computational Docking: Tools like AutoDock Vina () enable comparative binding mode analysis. For example, the target’s cyclopentylamino group could be modeled for hydrophobic interactions vs. CAS 1114653-92-7’s acetylphenyl moiety .
Research Findings and Limitations
Structural Insights :
Data Gaps :
- Melting points, solubility, and synthetic yields are unavailable for the triazoloquinazoline derivatives, limiting pharmacokinetic predictions.
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
The synthesis typically involves multi-step reactions starting with triazole precursors. A general approach includes refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . For purification, column chromatography with gradients of ethyl acetate/hexane is recommended. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and cyclopentylamino group integration.
- High-resolution mass spectrometry (HRMS) : For exact mass validation (±5 ppm tolerance).
- FT-IR : To verify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): For unambiguous structural determination, as demonstrated in triazoloquinazoline analogs .
Q. What computational tools are suitable for predicting the molecular interactions of this compound with biological targets?
AutoDock Vina is recommended for preliminary docking studies due to its improved scoring function and multithreading capabilities. Key steps include:
- Preparing the ligand and receptor (e.g., protonation state adjustment via Open Babel).
- Defining a docking grid around the active site (20 ų).
- Running 20 docking poses per ligand and clustering results by root-mean-square deviation (RMSD < 2.0 Å) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?
Implement a factorial design to evaluate critical variables (e.g., reaction temperature, solvent ratio, catalyst loading). For example:
- Factors : Temperature (60–100°C), ethanol/acetic acid ratio (5:1–10:1), reaction time (4–8 hrs).
- Response : Yield (%) and purity (HPLC area%). Statistical analysis (ANOVA) identifies significant factors, enabling reaction optimization with minimal trials. Flow-chemistry platforms further enhance reproducibility by standardizing mixing and heating .
Q. What strategies resolve discrepancies between computational docking results and experimental binding affinity data?
Discrepancies may arise from ligand flexibility or solvation effects. Mitigation strategies include:
- Molecular dynamics (MD) simulations : To assess binding stability over 100 ns trajectories (e.g., GROMACS).
- Binding free energy calculations : Use MM-PBSA/GBSA methods to account for entropy and solvation.
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling .
Q. How should researchers analyze and characterize by-products formed during synthesis?
By-products (e.g., regioisomers or incomplete cyclization products) require:
- LC-MS/MS : For rapid identification using fragmentation patterns.
- Preparative HPLC : To isolate impurities (>95% purity) for structural elucidation via 2D NMR (COSY, HSQC).
- Mechanistic studies : Probe reaction pathways using deuterated solvents or radical traps, as seen in triazoloquinazoline analog syntheses .
Q. What crystallization conditions are optimal for obtaining high-quality X-ray diffraction data?
Slow evaporation from mixed solvents (e.g., dichloromethane/methanol, 3:1) at 4°C promotes crystal growth. Additives like n-hexane can reduce solubility and induce nucleation. For triazoloquinazoline derivatives, crystal packing is often stabilized by π-π stacking and hydrogen bonds, as observed in related structures .
Q. How can reaction kinetics studies improve understanding of this compound’s stability under various conditions?
Conduct pseudo-first-order kinetics experiments under varying pH (2–12), temperatures (25–60°C), and light exposure. Monitor degradation via:
- UV-Vis spectroscopy : Track absorbance changes at λmax (~300 nm).
- HPLC : Quantify degradation products over time. Arrhenius plots (ln k vs. 1/T) derive activation energy (Ea), guiding storage conditions (e.g., dark, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
